

"Oxolan-3-ylmethanesulfonyl chloride" CAS number 242459-48-9

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Oxolan-3-ylmethanesulfonyl chloride

Cat. No.: B3050199

[Get Quote](#)

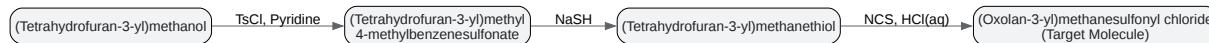
An In-Depth Technical Guide to (Oxolan-3-yl)methanesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Oxolan-3-yl)methanesulfonyl chloride (CAS Number: 242459-48-9), a bifunctional reagent incorporating a reactive sulfonyl chloride and a pharmaceutically relevant tetrahydrofuran (THF) moiety, represents a valuable building block for modern medicinal chemistry. The tetrahydrofuran ring is a prevalent structural motif in numerous natural products and FDA-approved drugs, often imparting favorable physicochemical properties such as improved aqueous solubility and metabolic stability.^{[1][2]} This guide provides a comprehensive technical overview of its synthesis, reactivity, and potential applications, offering field-proven insights for its effective utilization in research and drug development programs. While literature dedicated specifically to this compound is sparse, this document synthesizes information from analogous structures and fundamental principles of organic chemistry to serve as an authoritative resource.

Core Molecular Profile and Physicochemical Properties


(Oxolan-3-yl)methanesulfonyl chloride, systematically named (Tetrahydrofuran-3-yl)methanesulfonyl chloride, possesses a unique structure that combines the high electrophilicity of a sulfonyl chloride with the desirable pharmacological profile of a substituted tetrahydrofuran ring.

Property	Value	Source
CAS Number	242459-48-9	Internal Data
Molecular Formula	C ₅ H ₉ ClO ₃ S	Calculated
Molecular Weight	184.64 g/mol	Calculated
IUPAC Name	(oxolan-3-yl)methanesulfonyl chloride	IUPAC Nomenclature
Appearance	Predicted: Colorless to pale yellow liquid	Analogy to other sulfonyl chlorides[3]
Solubility	Predicted: Soluble in most aprotic organic solvents (DCM, THF, Ethyl Acetate); reacts with protic solvents (water, alcohols)	General Sulfonyl Chloride Reactivity[3]

Synthesis and Manufacturing: A Proposed Pathway

Direct literature detailing the synthesis of (Oxolan-3-yl)methanesulfonyl chloride is not readily available. However, a robust and logical synthetic route can be designed based on well-established transformations in organic chemistry, starting from the commercially available (Tetrahydrofuran-3-yl)methanol.[4] The proposed pathway involves the conversion of the primary alcohol to a corresponding thiol, followed by oxidative chlorination.

Proposed Synthetic Workflow

[Click to download full resolution via product page](#)

Caption: Proposed synthetic pathway from (Tetrahydrofuran-3-yl)methanol.

Detailed Experimental Protocol (Hypothetical)

Step 2.1: Synthesis of (Tetrahydrofuran-3-yl)methyl 4-methylbenzenesulfonate (Tosylate Intermediate)

- To a stirred solution of (Tetrahydrofuran-3-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C under a nitrogen atmosphere, add pyridine (1.5 eq).
- Slowly add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, maintaining the temperature below 5 °C.
- Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC for the consumption of the starting alcohol.
- Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and separate the organic layer.
- Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
- Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which can be purified by column chromatography.
Causality Note: The tosylation of the alcohol converts the poor hydroxyl leaving group into an excellent tosylate leaving group, facilitating the subsequent nucleophilic substitution. Pyridine acts as a base to neutralize the HCl byproduct.^[5]

Step 2.2: Synthesis of (Tetrahydrofuran-3-yl)methanethiol

- Dissolve the tosylate intermediate (1.0 eq) in dimethylformamide (DMF, 0.5 M).
- Add sodium hydrosulfide (NaSH, 2.0 eq) and heat the mixture to 60 °C.
- Stir for 4-6 hours, monitoring the reaction by TLC.
- After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3x).

- Combine the organic extracts, wash with brine, dry over anhydrous Na_2SO_4 , and concentrate carefully under reduced pressure to obtain the crude thiol. Caution: Thiols possess a strong, unpleasant odor and should be handled in a well-ventilated fume hood.

Step 2.3: Oxidative Chlorination to (Oxolan-3-yl)methanesulfonyl chloride

- Dissolve the crude (Tetrahydrofuran-3-yl)methanethiol (1.0 eq) in a mixture of acetonitrile and water (e.g., 4:1 v/v).
- Cool the solution to 0-5 °C in an ice bath.
- Add N-chlorosuccinimide (NCS) (approx. 3.0 eq) portion-wise, ensuring the temperature remains below 10 °C. The addition of dilute HCl can facilitate the reaction.^[6]
- Stir the reaction at 0-5 °C for 1-2 hours after the addition is complete.
- Extract the product into an organic solvent like ethyl acetate.
- Wash the organic layer with cold water and brine, dry over anhydrous MgSO_4 , and concentrate under reduced pressure to yield the target sulfonyl chloride. Causality Note: This step utilizes an electrophilic chlorine source (NCS) to achieve the oxidative chlorination of the thiol directly to the sulfonyl chloride.^{[6][7]} This method avoids the use of hazardous gaseous chlorine.^[8]

Chemical Reactivity and Mechanistic Insights

The synthetic utility of (Oxolan-3-yl)methanesulfonyl chloride stems from the high reactivity of the sulfonyl chloride group, which is a potent electrophile. The sulfur atom is electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making it highly susceptible to nucleophilic attack.^{[9][10]}

General Reaction Mechanism with Nucleophiles

The reaction with nucleophiles such as amines, alcohols, and water proceeds via a nucleophilic substitution mechanism, often referred to as an addition-elimination pathway.

Caption: General mechanism for reaction of a sulfonyl chloride with a nucleophile.

Protocol: Synthesis of a Sulfonamide

This protocol describes a typical procedure for reacting (Oxolan-3-yl)methanesulfonyl chloride with a primary or secondary amine to form a sulfonamide, a crucial functional group in many pharmaceuticals.[\[9\]](#)

- Dissolve the amine (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous DCM (0.2 M) at 0 °C.
- Slowly add a solution of (Oxolan-3-yl)methanesulfonyl chloride (1.1 eq) in DCM dropwise.
- Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
- Upon completion, dilute the mixture with DCM and wash with 1M HCl, saturated aqueous NaHCO₃, and brine.
- Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
- Purify the resulting sulfonamide by column chromatography or recrystallization. Self-Validation: The use of a base is critical to neutralize the HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[\[11\]](#)

Stability of the Tetrahydrofuran Ring

The THF ring is generally stable under the neutral or mildly basic conditions used for reactions at the sulfonyl chloride center. However, it can be susceptible to ring-opening under strongly acidic or certain Lewis acidic conditions.[\[12\]](#)[\[13\]](#) Therefore, reactions should be planned to avoid prolonged exposure to harsh acidic environments.

Applications in Research and Drug Discovery

The primary value of (Oxolan-3-yl)methanesulfonyl chloride lies in its role as a scaffold to introduce the (tetrahydrofuran-3-yl)methylsulfonyl moiety into target molecules.

- Modulation of Physicochemical Properties: The THF motif is often incorporated into drug candidates to enhance aqueous solubility, reduce lipophilicity, and improve metabolic stability.[\[1\]](#) Its polar ether functionality can engage in hydrogen bonding, while the cyclic structure can favorably influence conformational rigidity.

- Access to Sulfonamides: As detailed above, its most common application is the synthesis of sulfonamides. The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide array of drugs including antibiotics, diuretics, and protease inhibitors.[9]
- Formation of Sulfonate Esters: Reaction with alcohols yields sulfonate esters. These esters can serve as effective leaving groups themselves in subsequent nucleophilic substitution reactions, acting as intermediates in multi-step syntheses.[3][14]

Predicted Spectroscopic Data

While experimental spectra for this specific compound are not publicly available, its characteristic spectroscopic signatures can be reliably predicted based on its structure and data from analogous compounds.[15][16][17]

Technique	Predicted Chemical Shift (δ) / Wavenumber (cm $^{-1}$)	Assignment
^1H NMR	~4.0-3.5 ppm (multiplets) ~3.8 ppm (doublet) ~2.8-2.5 ppm (multiplet) ~2.2-1.8 ppm (multiplets)	-CH $_2$ -O- and -CH-O- protons of the THF ring -CH $_2$ -SO $_2$ Cl protons -CH-CH $_2$ SO $_2$ Cl proton -CH $_2$ -CH $_2$ - protons of the THF ring
^{13}C NMR	~70-65 ppm ~60-55 ppm ~40-35 ppm ~30-25 ppm	C-O carbons of the THF ring -CH $_2$ -SO $_2$ Cl carbon -CH-CH $_2$ SO $_2$ Cl carbon -CH $_2$ -CH $_2$ - carbon of the THF ring
FT-IR	~1370 and ~1170 cm $^{-1}$ ~1100 cm $^{-1}$	Asymmetric and symmetric S=O stretching C-O-C stretching of the ether

Safety, Handling, and Storage

As a sulfonyl chloride, (Oxolan-3-yl)methanesulfonyl chloride must be handled with care, assuming it possesses hazards typical of its class.[18][19]

- **Hazards:** Expected to be corrosive and a lachrymator. Reacts vigorously with water, alcohols, and primary/secondary amines, releasing corrosive hydrogen chloride gas.[3]
- **Personal Protective Equipment (PPE):** Always handle in a certified chemical fume hood. Wear safety goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[18]
- **Handling:** Use only under an inert atmosphere (nitrogen or argon) to prevent hydrolysis from atmospheric moisture. Add reagents slowly and control the reaction temperature, as reactions are often exothermic.
- **Storage:** Store in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area away from water, bases, and alcohols.
- **Spill & Disposal:** Neutralize small spills with an inert absorbent material. Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. Do not allow it to enter drains.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 4. (Tetrahydrofuran-3-yl)methanol [oakwoodchemical.com]
- 5. chem.libretexts.org [chem.libretexts.org]

- 6. [PDF] Sulfonyl chloride formation from thiol derivatives by N-chlorosuccinimide mediated oxidation | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. fiveable.me [fiveable.me]
- 10. nbinno.com [nbinno.com]
- 11. uwo.scholaris.ca [uwo.scholaris.ca]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
- 15. SYNTHESIS AND NMR SPECTRA OF TETRAHYDROFURAN-2-¹³C | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 16. researchgate.net [researchgate.net]
- 17. spectrabase.com [spectrabase.com]
- 18. nj.gov [nj.gov]
- 19. ICSC 0198 - SULPHURYL CHLORIDE [inchem.org]
- To cite this document: BenchChem. ["Oxolan-3-ylmethanesulfonyl chloride" CAS number 242459-48-9]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3050199#oxolan-3-ylmethanesulfonyl-chloride-cas-number-242459-48-9]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com